molecular formula C17H27N3O2S B2939661 1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea CAS No. 2034621-86-6

1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea

Cat. No.: B2939661
CAS No.: 2034621-86-6
M. Wt: 337.48
InChI Key: CZWPKWOZZXOTLE-UHFFFAOYSA-N
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Description

This urea derivative features a central urea scaffold linked to two distinct substituents:

  • Oxan-4-yl (tetrahydropyran-4-yl): A six-membered oxygen-containing heterocycle contributing to improved solubility and metabolic stability.

Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c21-17(19-16-3-8-22-9-4-16)18-11-14-1-6-20(7-2-14)12-15-5-10-23-13-15/h5,10,13-14,16H,1-4,6-9,11-12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWPKWOZZXOTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the oxane ring through cyclization reactions.
  • Introduction of the thiophene ring via cross-coupling reactions.
  • Formation of the piperidine ring through reductive amination.
  • Coupling of the intermediate compounds to form the final urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea may undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction pathways relevant to the target.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between the target compound and analogues from the evidence:

Compound Name / ID Substituent 1 Substituent 2 Key Functional Groups Molecular Weight (g/mol)
Target Compound Oxan-4-yl {1-[(Thiophen-3-yl)Methyl]Piperidin-4-yl} Urea, Thiophene ~365 (estimated)
Urea20 2-Oxaadamant-1-yl 1-Nicotinoylpiperidin-4-yl Urea, Nicotinoyl, Adamantane 466.3064 (HRMS)
Compound 26 2-Oxaadamant-1-yl 1-(Methylsulfonyl)piperidin-4-yl Urea, Sulfonyl 398.2448 (HRMS)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-... (7n) 4-Chloro-3-(trifluoromethyl)phenyl Pyridylmethylthio Urea, CF3, Chloro Not reported
Compound 11 Benzohomoadamantane 1-(Isopropylsulfonyl)piperidin-4-yl Urea, Sulfonyl, Adamantane 466.3065 (HRMS)

Key Observations :

  • Adamantane vs. The oxan-4-yl group in the target compound offers a balance between hydrophobicity and solubility .
  • Thiophene vs.
  • Sulfonyl vs. Thioether Groups : Sulfonyl substituents (Compound 26, 7n) enhance electronegativity and metabolic stability compared to thioether or thiophene groups .

Physicochemical Properties

  • LogP and Solubility : The oxan-4-yl group likely reduces LogP compared to adamantane derivatives, improving aqueous solubility. Sulfonyl groups (Compound 26) may further lower LogP .
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas adamantane and oxane groups resist degradation, suggesting divergent pharmacokinetic profiles .

Recommendations :

  • Explore Ugi-azide reactions for higher-yield synthesis .
  • Conduct kinase or GPCR binding assays to leverage the thiophene motif’s aromatic interactions.
  • Compare metabolic stability with sulfonyl-containing analogues (e.g., Compound 26) .

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